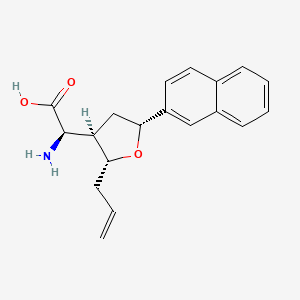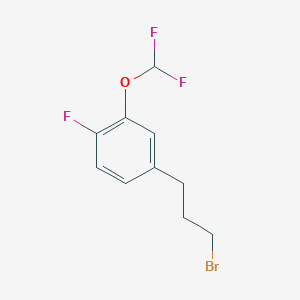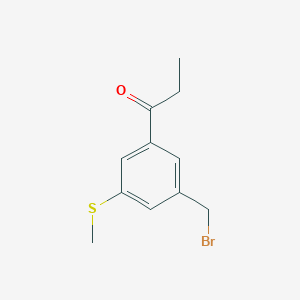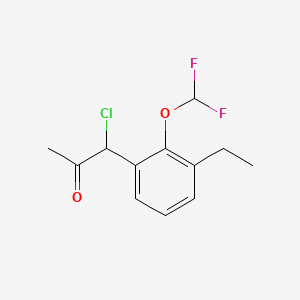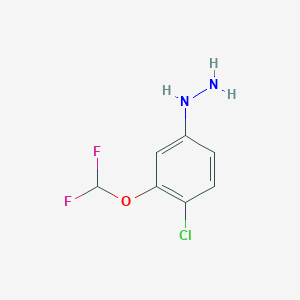
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H7ClF2N2O. It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chloro and difluoromethoxy groups.
Preparation Methods
The synthesis of 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-chloro-3-(difluoromethoxy)aniline with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield nitroso derivatives, while substitution with an amine may produce an amino-substituted derivative .
Scientific Research Applications
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of hydrazine derivatives on cellular processes.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activities. The chloro and difluoromethoxy groups may enhance the compound’s binding affinity and specificity for certain targets .
The pathways involved in the compound’s effects include oxidative stress, apoptosis, and signal transduction. By modulating these pathways, the compound can influence cellular functions and responses .
Comparison with Similar Compounds
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Chloro-4-(difluoromethoxy)phenyl)hydrazine: This compound has a similar structure but with different positional isomerism.
4-Chloro-3-(difluoromethoxy)phenylboronic acid: This compound contains a boronic acid group instead of a hydrazine group.
N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide: This compound has a more complex structure with additional functional groups.
Properties
Molecular Formula |
C7H7ClF2N2O |
|---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
[4-chloro-3-(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(12-11)3-6(5)13-7(9)10/h1-3,7,12H,11H2 |
InChI Key |
UCINJGBRTIXBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



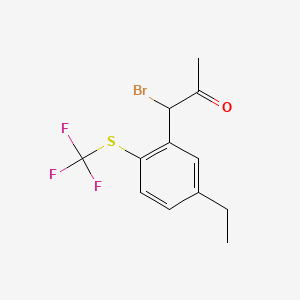

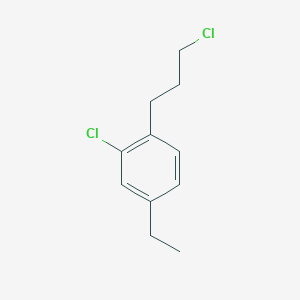
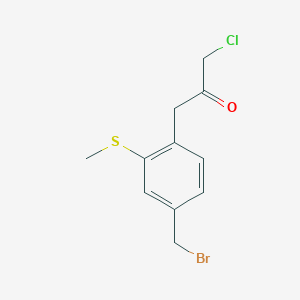
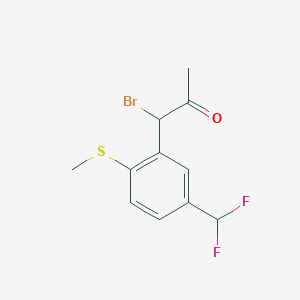
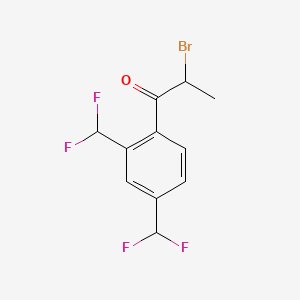

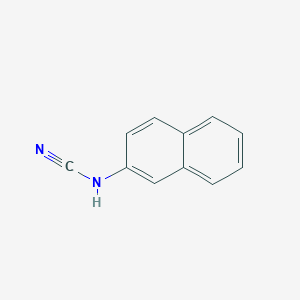
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
